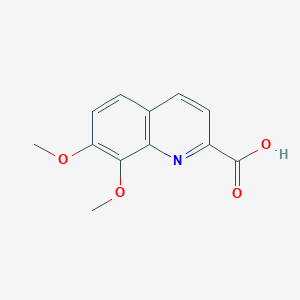

7,8-Dimethoxyquinoline-2-carboxylic acid

Description

7,8-Dimethoxyquinoline-2-carboxylic acid is a quinoline derivative featuring methoxy (-OCH₃) groups at positions 7 and 8 and a carboxylic acid (-COOH) moiety at position 2. The methoxy substituents are electron-donating, influencing the compound's electronic distribution, solubility, and reactivity. Quinoline derivatives are widely studied for their pharmacological, agrochemical, and coordination chemistry applications.

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

7,8-dimethoxyquinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO4/c1-16-9-6-4-7-3-5-8(12(14)15)13-10(7)11(9)17-2/h3-6H,1-2H3,(H,14,15) |

InChI Key |

MNEWBVKEHVMQAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=N2)C(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, physicochemical properties, and applications of 7,8-dimethoxyquinoline-2-carboxylic acid and its analogs:

Physicochemical and Spectral Comparisons

- Melting Points: 7,8-Dimethoxyquinoline-2-carboxylic acid derivatives (e.g., ethyl ester) exhibit high melting points (>250°C), indicative of strong intermolecular interactions . Quinclorac (3,7-dichloro analog) decomposes at 325–326°C, reflecting its crystalline stability via π-π stacking and hydrogen bonding .

- Acidity: Methoxy groups reduce acidity compared to hydroxy-substituted analogs. For example, 8-hydroxy-4-methoxy-2-quinolinecarboxylic acid (pKa ~9.37) is more acidic than 7,8-dimethoxy derivatives due to the ionizable hydroxyl group .

Spectral Data :

Key Research Findings

- Metal Chelation: Hydroxyquinoline derivatives (e.g., 8-hydroxy-2-carboxylic acid) form stable complexes with transition metals (log K ~10–12 for Cu²⁺), whereas methoxy-substituted analogs show negligible binding .

- Herbicidal Activity : Quinclorac’s efficacy stems from chlorine-induced electron withdrawal, which enhances root uptake and disrupts plant growth .

- Thermal Stability : Methoxy groups improve thermal stability compared to hydroxy analogs, making 7,8-dimethoxy derivatives suitable for high-temperature reactions .

Q & A

Q. What are the common synthetic routes for 7,8-Dimethoxyquinoline-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A prominent method includes the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate using thiourea and anhydrous potassium carbonate in ethanol . Alternative approaches leverage coupling reactions with reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to introduce functional groups, as seen in related quinoline derivatives . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for achieving yields >70%.

Q. How is the structural integrity of 7,8-Dimethoxyquinoline-2-carboxylic acid validated experimentally?

Characterization relies on spectroscopic techniques:

- NMR : Distinct signals for methoxy groups (δ ~3.8–4.0 ppm) and carboxylic acid protons (broad signal at δ ~12–13 ppm) confirm substitution patterns .

- HPLC-MS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 248.2) validate synthesis success .

- X-ray crystallography : Resolves spatial arrangements of the quinoline core and substituents, though crystal growth may require slow evaporation in polar aprotic solvents .

Q. What are the primary applications of 7,8-Dimethoxyquinoline-2-carboxylic acid in medicinal chemistry?

The compound serves as a precursor for hybrid molecules with potential analgesic and antimicrobial activities. For example, coupling with fluoroquinolones enhances bioactivity by modifying bacterial DNA gyrase inhibition . Its carboxylic acid group enables conjugation with nanoparticles for targeted drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 7,8-Dimethoxyquinoline-2-carboxylic acid derivatives?

Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

- Conduct dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to establish IC50 consistency .

- Use molecular docking simulations to compare binding affinities with targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .

- Perform structure-activity relationship (SAR) analyses by synthesizing analogs with modified methoxy or carboxyl groups .

Q. What strategies optimize the yield of 7,8-Dimethoxyquinoline-2-carboxylic acid in multi-step syntheses?

Key methodologies include:

- Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency in carboxylation steps .

- Solvent selection : Ethanol or DMF enhances intermediate solubility, reducing side-product formation .

- Purification protocols : Gradient elution in reverse-phase HPLC isolates the target compound from byproducts like 8-methoxyquinoline-2-carboxylic acid .

Q. How do structural analogs of 7,8-Dimethoxyquinoline-2-carboxylic acid differ in reactivity and bioactivity?

Comparative studies highlight:

| Compound | Key Features | Unique Properties |

|---|---|---|

| 5,8-Dichloroquinoline-2-carboxylic acid | Chlorine substituents | Enhanced antimicrobial potency due to halogen electronegativity |

| 8-Methyl-quinoline-2,3-dicarboxylic acid | Dual carboxyl groups | Broader pH-dependent solubility for formulation |

| 6-Fluoro-8-nitroquinoline-2-carboxylic acid | Nitro and fluorine groups | Improved pharmacokinetics in in vivo models |

Methodological Guidance

Q. What experimental designs are recommended for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., kon and koff) between the compound and proteins like albumin .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- In vitro enzyme inhibition assays : Use fluorogenic substrates to monitor inhibition of COX-2 or acetylcholinesterase .

Q. How can computational tools enhance the study of 7,8-Dimethoxyquinoline-2-carboxylic acid?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .

- Molecular Dynamics (MD) Simulations : Models interactions with lipid bilayers for permeability studies .

- QSAR Models : Correlates substituent electronegativity with antimicrobial activity using datasets from analogs .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles for this compound?

Factors include:

- Cell line specificity : Variability in membrane transporters (e.g., ABC efflux pumps) affects intracellular accumulation .

- Assay interference : The compound’s autofluorescence may distort results in fluorometric viability assays . Mitigation: Validate findings using orthogonal assays (e.g., ATP-based luminescence) and include negative controls with structurally similar inert compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.